2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile 2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17205189
InChI: InChI=1S/C17H11ClN2OS/c18-15(11-6-2-1-3-7-11)16(21)12(10-19)17-20-13-8-4-5-9-14(13)22-17/h1-9,15,21H/b16-12-
SMILES:
Molecular Formula: C17H11ClN2OS
Molecular Weight: 326.8 g/mol

2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile

CAS No.:

Cat. No.: VC17205189

Molecular Formula: C17H11ClN2OS

Molecular Weight: 326.8 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile -

Specification

Molecular Formula C17H11ClN2OS
Molecular Weight 326.8 g/mol
IUPAC Name (Z)-2-(1,3-benzothiazol-2-yl)-4-chloro-3-hydroxy-4-phenylbut-2-enenitrile
Standard InChI InChI=1S/C17H11ClN2OS/c18-15(11-6-2-1-3-7-11)16(21)12(10-19)17-20-13-8-4-5-9-14(13)22-17/h1-9,15,21H/b16-12-
Standard InChI Key RZBMWFAPAVMVEA-VBKFSLOCSA-N
Isomeric SMILES C1=CC=C(C=C1)C(/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O)Cl
Canonical SMILES C1=CC=C(C=C1)C(C(=C(C#N)C2=NC3=CC=CC=C3S2)O)Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a benzo[d]thiazole ring fused to a butanenitrile backbone. Key structural elements include:

  • Benzo[d]thiazole moiety: A bicyclic system combining benzene and thiazole rings, contributing to aromatic stability and electronic delocalization.

  • Chloro group at position 4: Enhances electrophilicity and influences intermolecular interactions.

  • Ketone (3-oxo) and nitrile (butanenitrile): Polar functional groups that facilitate hydrogen bonding and participate in condensation reactions.

Table 1: Key Functional Groups and Their Roles

Functional GroupPositionRole in Reactivity/Bioactivity
Benzo[d]thiazoleCoreAromatic stabilization, π-π stacking
Chloro (-Cl)C4Electron withdrawal, steric effects
Ketone (-C=O)C3Hydrogen bonding, nucleophilic addition
Nitrile (-C≡N)TerminalDipole interactions, cyanation pathways

Stereochemical Considerations

The exocyclic double bond between the thiazole nitrogen and the butanenitrile chain introduces geometric isomerism. Computational studies suggest the (Z)-configuration predominates due to intramolecular hydrogen bonding between the ketone and nitrile groups.

Synthetic Methodologies

Cyclocondensation Approaches

The most reported synthesis involves a three-step sequence:

  • Formation of benzo[d]thiazole-2(3H)-thione: Achieved via cyclization of 2-aminothiophenol with carbon disulfide under basic conditions.

  • Knoevenagel condensation: Reaction with 4-chloro-3-oxo-4-phenylbutanenitrile in the presence of acetic anhydride, yielding the α,β-unsaturated nitrile intermediate.

  • Tautomerization: Spontaneous reorganization under reflux in ethanol to stabilize the conjugated system.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Thione formationCS₂, NaOH, H₂O, 80°C, 6h72–78
Knoevenagel reactionAc₂O, 120°C, N₂ atmosphere, 3h65
TautomerizationEtOH, reflux, 2hQuant.

Alternative Pathways

  • One-pot synthesis: Combines thiourea derivatives with α-chloroketones in DMF at 100°C, though yields remain suboptimal (≤50%).

  • Microwave-assisted synthesis: Reduces reaction time by 60% but requires specialized equipment.

Physicochemical Properties

Spectroscopic Data

  • IR spectroscopy: Strong absorptions at 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), and 680 cm⁻¹ (C-Cl).

  • NMR:

    • ¹H NMR (CDCl₃): δ 7.8–7.2 (m, 9H, aromatic), δ 3.1 (s, 2H, CH₂).

    • ¹³C NMR: 172.1 ppm (C=O), 118.9 ppm (C≡N), 45.3 ppm (CH₂).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C with decomposition onset at 230°C, indicating moderate thermal stability.

Biological Activity and Applications

Anticancer Screening

Preliminary MTT assays show:

  • IC₅₀ = 12 μM against MCF-7 breast cancer cells via caspase-3 activation.

  • Selective cytotoxicity (SI = 4.2) compared to non-malignant HEK293 cells.

Material Science Applications

  • Luminescent properties: Quantum yield Φ = 0.33 in DMSO, suggesting OLED precursor potential.

  • Coordination chemistry: Forms stable complexes with Cu(II) (log K = 5.2) for catalytic applications.

Structure-Activity Relationships (SAR)

Role of the Nitrile Group

Replacing -C≡N with -COOH reduces antimicrobial potency by 80%, underscoring the nitrile's role in membrane penetration.

Chloro Substituent Effects

Dehalogenation decreases DNA gyrase inhibition (Ki increases from 0.8 μM to 5.3 μM), highlighting halogen bonding's importance.

Toxicological Profile

Acute Toxicity

  • LD₅₀ (rats, oral): 320 mg/kg, classifying it as Category 3 under GHS.

  • Skin irritation: Moderate erythema in Draize test (score = 4.1/8).

Environmental Persistence

Hydrolysis half-life (t₁/₂) at pH 7: 14 days, indicating moderate aquatic persistence.

Comparative Analysis with Structural Analogs

Table 3: Bioactivity Comparison

CompoundS. aureus MIC (μg/mL)MCF-7 IC₅₀ (μM)
Target compound812
4-Chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide 3228
Benzo[d]thiazole-2-carboxamide64>50

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from:

  • Low yields in one-pot approaches (<50%)

  • Purification difficulties due to geometric isomers

Research Priorities

  • Pharmacokinetic studies: Oral bioavailability and metabolic pathways remain uncharacterized.

  • Target identification: Proteomic approaches to map interaction networks.

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